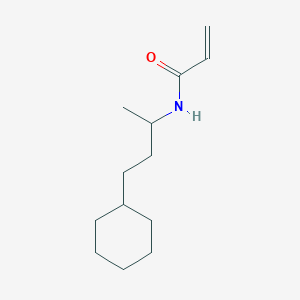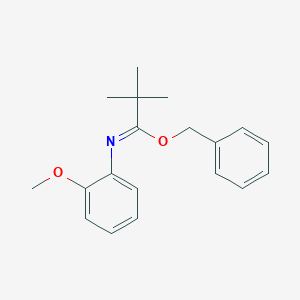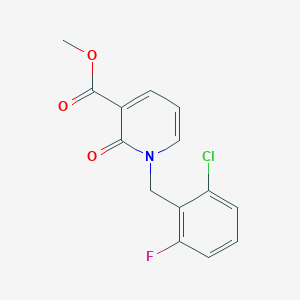
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide: is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to an alkene. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a butan-2-yl chain, further connected to a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction involves the coupling of 4-octyloxyaniline, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide under ambient conditions for approximately 20 hours . The reaction proceeds smoothly at room temperature, yielding the desired product in good yield.
Industrial Production Methods: While specific industrial production methods for N-(4-Cyclohexylbutan-2-yl)prop-2-enamide are not well-documented, the Ugi reaction provides a scalable and efficient route for its synthesis. The reaction’s mild conditions and high yields make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amides, where the alkene group is hydrogenated.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Epoxides and diols: from oxidation.
Saturated amides: from reduction.
Substituted amides: from nucleophilic substitution.
Scientific Research Applications
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s ability to form gels makes it valuable in materials science, particularly in the design of novel gel-based materials.
Mechanism of Action
The mechanism by which N-(4-Cyclohexylbutan-2-yl)prop-2-enamide exerts its effects involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, van der Waals interactions, and π–π stacking . These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- N-(2-Cyclohexylamino-2-oxoethyl)-N-(4-octyloxy)phenyl-prop-2-enamide
- N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
- Entacapone
Uniqueness: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide is unique due to its specific cyclohexylbutan-2-yl chain, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits enhanced gelation properties and potential antimicrobial activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-cyclohexylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3,11-12H,1,4-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETNJOIAJZDLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)

![1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2918606.png)
![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)


![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)
![5-bromo-7H-benzo[c]carbazole](/img/structure/B2918619.png)
![1-(6-Methoxy-4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2918621.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)
![5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2918624.png)


